molecular formula C11H11Br B14256151 2-Bromo-4,7-dimethyl-1h-indene CAS No. 243647-66-7

2-Bromo-4,7-dimethyl-1h-indene

Cat. No.: B14256151
CAS No.: 243647-66-7
M. Wt: 223.11 g/mol
InChI Key: NFVXDEFZPQKUOU-UHFFFAOYSA-N
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Description

2-Bromo-4,7-dimethyl-1H-indene is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of bromine and methyl groups on the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,7-dimethyl-1H-indene typically involves the bromination of 4,7-dimethyl-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to prevent over-bromination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,7-dimethyl-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated indene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of substituted indenes with various functional groups.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of hydrogenated indene derivatives.

Scientific Research Applications

2-Bromo-4,7-dimethyl-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,7-dimethyl-1H-indene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1H-indene: Lacks the methyl groups, resulting in different reactivity and properties.

    4-Bromo-1H-indene: Bromine atom is positioned differently, leading to variations in chemical behavior.

Uniqueness

2-Bromo-4,7-dimethyl-1H-indene is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and properties. This combination allows for selective functionalization and diverse applications in various fields.

Properties

CAS No.

243647-66-7

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

2-bromo-4,7-dimethyl-1H-indene

InChI

InChI=1S/C11H11Br/c1-7-3-4-8(2)11-6-9(12)5-10(7)11/h3-5H,6H2,1-2H3

InChI Key

NFVXDEFZPQKUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=CC2=C(C=C1)C)Br

Origin of Product

United States

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